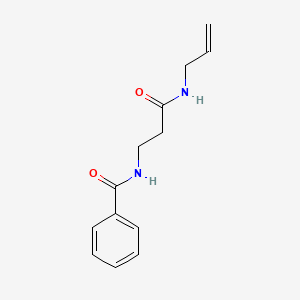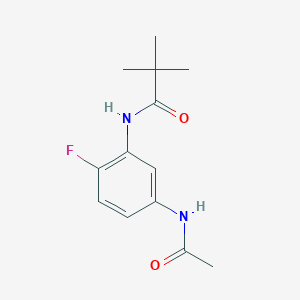![molecular formula C19H19N3O2 B7471385 N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)
N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide, also known as MAQ or quinoline carboxamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that makes it an attractive target for drug discovery and development.
Applications De Recherche Scientifique
N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties, particularly against lung and breast cancer cells. It has also been shown to have anti-inflammatory properties and to be effective in treating rheumatoid arthritis. Additionally, N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide has been studied for its potential use as a fluorescent probe for imaging biological systems.
Mécanisme D'action
The mechanism of action of N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, that are involved in cancer cell growth. It has also been shown to induce apoptosis in cancer cells. Additionally, N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide has been shown to have anti-inflammatory properties and to be effective in treating rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide in lab experiments is its unique structure, which makes it an attractive target for drug discovery and development. Additionally, N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide has been extensively studied and its properties are well understood. However, one of the limitations of using N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide in lab experiments is its potential toxicity, particularly at high doses.
Orientations Futures
There are a number of future directions for research on N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide. One area of interest is its potential use as a fluorescent probe for imaging biological systems. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide and its potential applications in cancer treatment and inflammation. Finally, research is needed to determine the optimal dosage and administration of N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide in order to minimize potential toxicity.
Méthodes De Synthèse
The synthesis of N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide involves the reaction of 2-aminobenzophenone with methyl iodide to form N-methyl-2-aminobenzophenone, which is then reacted with ethyl 2-bromoacetate to form N-methyl-2-(2-oxoethyl)aminobenzophenone. This compound is then reacted with 4-chloroquinoline-2-carboxylic acid to form N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide.
Propriétés
IUPAC Name |
N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-22(14-7-3-2-4-8-14)12-11-20-19(24)16-13-18(23)21-17-10-6-5-9-15(16)17/h2-10,13H,11-12H2,1H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZUWSNLFWWUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=CC(=O)NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)

![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)



![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)

![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)
